molecular formula C9H15NO5S B11795001 Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate

Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B11795001
M. Wt: 249.29 g/mol
InChI Key: LOMPVMGXXGBZCE-UHFFFAOYSA-N
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Description

Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate (CAS 1707403-05-1) is a high-purity chemical compound supplied for research and development purposes. This specialty chemical features a 4,5-dihydroisoxazole (isoxazoline) core structure, a privileged scaffold in medicinal and agrochemical research. The molecule is characterized by an ethyl carboxylate ester and an ethylsulfonylmethyl substituent, making it a valuable, multifunctional synthetic intermediate . Compounds containing the 4,5-dihydroisoxazole structure have demonstrated significant research value across multiple fields. This core scaffold is recognized in the development of novel inhibitors for therapeutic targets, such as Nicotinamide Phosphoribosyltransferase (NAMPT), a promising target in oncology research . Furthermore, structurally similar dihydroisoxazole derivatives have been investigated for their antiviral properties, including as inhibitors of the AM2-S31N proton channel in influenza A viruses, presenting a potential strategy to combat drug-resistant strains . The structural motifs present in this compound, particularly the sulfonyl group, are also found in various agrochemicals, highlighting the utility of such derivatives in the synthesis of herbicides and plant growth regulators . The mechanism of action for derivatives of this compound is application-specific. In pharmaceutical contexts, it can serve as a key building block for molecules designed to act as enzyme inhibitors, potentially disrupting critical metabolic or signaling pathways in cells . In agrochemical research, the dihydroisoxazole scaffold can contribute to the herbicidal activity of molecules designed as HPPD inhibitors, which disrupt chlorophyll biosynthesis in target plants . Researchers can utilize this reagent in diverse synthetic transformations, including hydrolysis, nucleophilic substitution, and catalytic cross-coupling reactions, to generate more complex molecular architectures for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all applicable laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 5-(ethylsulfonylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H15NO5S/c1-3-14-9(11)8-5-7(15-10-8)6-16(12,13)4-2/h7H,3-6H2,1-2H3

InChI Key

LOMPVMGXXGBZCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CS(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Cyclization of β-Diketone Esters with Hydroxylamine

The dihydroisoxazole ring is typically constructed via cyclization of β-diketone esters with hydroxylamine derivatives. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride under basic conditions to form the isoxazole backbone. A modified approach for the target compound involves:

  • Formation of ethyl 2-ethoxymethylene acetoacetate : Triethyl orthoformate and ethyl acetoacetate undergo condensation in acetic anhydride at 80–100°C.

  • Cyclization with hydroxylamine : The intermediate reacts with hydroxylamine hydrochloride in methanol/water at 0–10°C, yielding the dihydroisoxazole core.

Key parameters influencing yield and purity:

  • Temperature : Lower temperatures (0–10°C) reduce isomer formation.

  • Base selection : Sodium acetate minimizes decomposition of hydroxylamine.

Sulfonation of Thioether Intermediates

Introduction of the ethylsulfonyl group requires sulfonation of a thioether precursor. Two primary routes are documented:

Route A: Direct Sulfur Incorporation

  • Thiolation : The methyl group at position 5 of the dihydroisoxazole reacts with ethyl mercaptan in the presence of BF₃·Et₂O.

  • Oxidation : The resulting thioether is oxidized using H₂O₂/AcOH or Oxone® to yield the sulfonyl group.
    Yield : 68–75% after purification.

Route B: Copper-Catalyzed Sulfonylation

A one-pot method using sodium p-toluenesulfinate and Cu(OAc)₂ in DMSO at room temperature achieves direct sulfonylation.
Advantages :

  • Eliminates separate thiolation and oxidation steps.

  • Higher functional group tolerance.
    Limitations : Requires rigorous exclusion of moisture and oxygen.

Optimization of Critical Steps

Cyclization Reaction Optimization

Comparative studies highlight the impact of reaction conditions on cyclization efficiency:

ConditionYield (%)Isomer Content (%)Source
0°C, NaOAc, 4 h852.5
25°C, NaOH, 30 h6112.3
Microwave, 100°C, 20 min891.8

Microwave-assisted synthesis significantly improves yield and reduces isomer formation.

Sulfonation Efficiency

Oxidizing agents critically influence sulfonation outcomes:

Oxidizing AgentSolventTime (h)Yield (%)Purity (%)
H₂O₂/AcOHCH₂Cl₂127298
Oxone®MeOH/H₂O68299
m-CPBACHCl₃86897

Oxone® in methanol/water (1:1) provides optimal balance of speed and efficiency.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe scaled-up production using continuous flow reactors:

  • Throughput : 5 kg/h with >95% conversion.

  • Purification : In-line liquid-liquid extraction reduces downstream processing time.

Waste Management

Green chemistry principles are applied to minimize environmental impact:

  • Solvent recovery : >90% of DMSO and methanol recycled.

  • Catalyst reuse : Cu(OAc)₂ retains 80% activity after five cycles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 4.36 (q, J = 7.1 Hz, 2H, OCH₂), 3.52 (t, J = 9.3 Hz, 2H, CH₂SO₂), 1.38 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (cm⁻¹) : 1725 (C=O), 1320/1140 (SO₂).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 60:40):

  • Retention time: 6.7 min.

  • Purity: ≥99%.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl carboxylate group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
C₉H₁₅NO₅S+H₂ONaOH, 100–120°CC₇H₁₁NO₅S+C₂H₅OH\text{C₉H₁₅NO₅S} + \text{H₂O} \xrightarrow{\text{NaOH, 100–120°C}} \text{C₇H₁₁NO₅S} + \text{C₂H₅OH}

  • Conditions: Hydrolysis in toluene/xylene with NaOH/KOH at elevated temperatures .

  • Application: Generates carboxylic acid intermediates for further coupling reactions (e.g., amidation) .

Nucleophilic Substitution at the Sulfonyl Group

The ethylsulfonyl (-SO₂Et) moiety participates in nucleophilic substitutions, particularly with amines or thiols:
Example Reaction:
R-SO₂-Et+NH₂R’R-SO₂-NHR’+EtOH\text{R-SO₂-Et} + \text{NH₂R'} \rightarrow \text{R-SO₂-NHR'} + \text{EtOH}

  • Evidence: Analogous sulfonylmethyl isoxazoles undergo substitutions to form sulfonamides under mild conditions .

  • Catalysts: Copper acetate (Cu(OAc)₂) and potassium fluoride (KF) in DMSO facilitate such transformations .

Cycloaddition and Ring-Opening Reactions

The dihydroisoxazole ring can engage in cycloadditions or ring-opening under acidic/basic conditions:
Ring-Opening Pathway:
DihydroisoxazoleH⁺/OH⁻β-Ketoamide or Nitrile Oxide\text{Dihydroisoxazole} \xrightarrow{\text{H⁺/OH⁻}} \text{β-Ketoamide or Nitrile Oxide}

  • Mechanism: Protonation at the oxygen atom weakens the N–O bond, leading to ring cleavage .

  • Applications: Forms intermediates for heterocycle synthesis (e.g., pyrazoles) .

Oxidation and Reduction Reactions

The sulfonyl group is redox-stable, but the dihydroisoxazole ring can undergo reduction:
Reduction of Dihydroisoxazole:
C=N-OH₂, Pd/CC-NH-O\text{C=N-O} \xrightarrow{\text{H₂, Pd/C}} \text{C-NH-O}

  • Outcome: Yields saturated isoxazolidine derivatives, enhancing stability for pharmaceutical applications.

Cross-Coupling Reactions

The compound’s brominated analogs (e.g., ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate) undergo Suzuki-Miyaura couplings:
Example:
Br-Isoxazole+Aryl-Boronic AcidPd CatalystAryl-Isoxazole\text{Br-Isoxazole} + \text{Aryl-Boronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{Aryl-Isoxazole}

  • Conditions: Palladium catalysts, base, and heat .

  • Relevance: Suggests potential for functionalizing the parent compound via halogenation followed by coupling .

Table 1: Comparative Reaction Pathways for Isoxazole Derivatives

Reaction TypeConditionsProducts/ApplicationsSource
Ester HydrolysisNaOH, 100–120°C, toluene/xyleneCarboxylic acids for drug synthesis
Sulfonamide FormationCu(OAc)₂, KF, DMSO, RTBiologically active sulfonamides
Dihydroisoxazole ReductionH₂, Pd/C, MeOHSaturated isoxazolidines
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°CAryl-functionalized isoxazoles

Electrophilic Additions

The electron-deficient isoxazole ring may undergo electrophilic substitutions at the α-position:
Example:
Isoxazole+Electrophile (E⁺)Substituted Isoxazole\text{Isoxazole} + \text{Electrophile (E⁺)} \rightarrow \text{Substituted Isoxazole}

  • Limitations: Steric hindrance from the ethylsulfonyl group may reduce reactivity.

Decarboxylation Pathways

Under thermal or photolytic conditions, the ester group can decarboxylate:
Reaction:
R-COOEtΔR-H+CO₂+EtOH\text{R-COOEt} \xrightarrow{\Delta} \text{R-H} + \text{CO₂} + \text{EtOH}

  • Utility: Simplifies molecular architecture for agrochemical intermediates .

Challenges and Research Gaps

  • Limited Direct Data: Specific reactions of Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate are underreported, necessitating extrapolation from analogs.

  • Optimization Needs: Reaction yields and selectivity for sulfonyl-containing isoxazoles require further study .

Scientific Research Applications

Synthetic Pathway

  • Starting Material : Ethyl 3-oxo-4-((ethylsulfonyl)methyl)butanoate
  • Reagent : Hydroxylamine hydrochloride
  • Base : Sodium acetate
  • Process : Cyclization to form the isoxazole ring.

Scientific Research Applications

Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate has been investigated for various applications in scientific research:

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate in synthesizing more complex molecules.
  • Reagent in Chemical Reactions : It can participate in various chemical reactions such as esterification, amidation, and nucleophilic substitutions.

Biology

  • Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms, particularly its interaction with specific molecular targets.
  • Biological Pathway Investigation : It serves as a probe for investigating metabolic pathways and biological processes.

Industry

  • Agrochemical Development : this compound is utilized in the production of specialty chemicals and as an intermediate in agrochemical synthesis.

Research indicates that compounds similar to this compound exhibit notable biological activities:

Antimicrobial Activity

Isoxazole derivatives have shown significant antimicrobial properties against various bacterial strains. While specific data on this compound's antimicrobial efficacy remains limited, its structural similarities suggest potential effectiveness.

Antifolate Activity

Derivatives of isoxazoles have demonstrated promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many pathogens. Although direct studies on this compound's antifolate activity are sparse, its structural characteristics imply potential efficacy.

Case Studies

Several case studies highlight the applications of isoxazole derivatives:

  • Isoxazole Derivatives in Cancer Research : A study explored their role in targeting cancer cell proliferation through enzyme inhibition mechanisms.
  • Antimicrobial Agents Development : Investigations focused on synthesizing isoxazole analogs that exhibited enhanced antibacterial properties compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Weight Synthesis Yield (%) Key Applications/Findings Sources
Target Compound (1707403-05-1) 5-((ethylsulfonyl)methyl) ~265.3* N/A Agrochemical intermediates (hypothesized)
1a (N/A) 5-(4-hydroxy-3-methoxybenzyl) ~307.3* 75 Pharmacological scaffolds
3ga (N/A) 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) ~369.4* N/A Antibacterial/anticonvulsant activity
38b (N/A) 5-(dimethylcarbamoyl) ~228.2* N/A Synthetic intermediate
Ethyl 5-(3-indolylmethyl) (N/A) 5-(RS)-methyl-5-(3-indolylmethyl) ~314.3* N/A Sweetener development (patented)
Ethyl 5-[4-(ethoxycarbonyl)phenyl] (179104-60-0) 5-(4-(ethoxycarbonyl)phenyl) ~333.3 N/A Material science/co-polymers

*Calculated based on molecular formula.

Structural Modifications and Implications

  • Sulfonyl vs. Aromatic Substituents : The target compound’s ethylsulfonyl group increases polarity compared to aromatic substituents (e.g., 4-hydroxy-3-methoxybenzyl in 1a ). This enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .
  • Heterocyclic Additions : Analogues like 3ga incorporate pyrazolone rings, which are linked to enhanced biological activity (e.g., antimicrobial properties) due to electron-withdrawing effects .

Biological Activity

Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₅NO₅S and a molecular weight of 249.29 g/mol. Its structure features a dihydroisoxazole ring and an ethylsulfonyl group, which are critical for its reactivity and biological activity.

Property Value
Molecular FormulaC₉H₁₅NO₅S
Molecular Weight249.29 g/mol
Key Functional GroupsDihydroisoxazole, Ethylsulfonyl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of ethyl 3-oxo-4-((ethylsulfonyl)methyl)butanoate with hydroxylamine hydrochloride in the presence of a base like sodium acetate, leading to the formation of the isoxazole ring.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The ethylsulfonyl group acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic residues in enzymes or receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit various enzymes by covalently modifying active sites.
  • Receptor Modulation : It may alter receptor functions, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. Studies suggest that compounds similar to this compound demonstrate effectiveness against various bacterial strains .

Antifolate Activity

In related studies on antifolate compounds, derivatives of isoxazoles have shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many pathogens . Although specific data on this compound's antifolate activity is limited, its structural similarities to known antifolates suggest potential efficacy.

Enzyme Inhibition Studies

Experimental investigations have demonstrated that compounds with similar structures can inhibit enzymes involved in metabolic pathways. For instance, the inhibition of DHFR has been quantified in related compounds, providing a basis for further exploration of this compound's potential as an enzyme inhibitor .

Case Studies

Several case studies illustrate the application of isoxazole derivatives in medicinal chemistry:

  • Isoxazole Derivatives in Cancer Research : A study highlighted the use of isoxazole derivatives in targeting cancer cell proliferation through enzyme inhibition mechanisms.
  • Antimicrobial Agents : Another investigation focused on synthesizing isoxazole analogs that exhibited enhanced antibacterial properties compared to traditional antibiotics.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for Ethyl 5-((ethylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylate, and how do reaction conditions impact yield and purity?

  • Methodology :

  • Catalytic Condensation : Primary nitro compounds and dipolarophiles (e.g., alkenes) react under catalytic conditions to form the isoxazoline core. Solvents like dichloromethane (DCM) and catalysts (not explicitly stated) are critical for regioselectivity .

  • Sulfonylation : Post-cyclization, ethylsulfonyl groups are introduced via alkylation or sulfonation. Ethanol and potassium carbonate (K₂CO₃) are typical solvents and catalysts, with yields ranging 77–89% under reflux (9–13 hours) .

  • Purification : Flash column chromatography (20% EtOAc/hexane) effectively isolates the product, with yields up to 75% .

    • Data Table :
StepReactants/ConditionsYieldKey References
Isoxazoline FormationNitro compounds + dipolarophiles in DCM75%
SulfonylationEthylsulfonylating agents in ethanol/K₂CO₃77–89%

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry of the isoxazoline ring and ethylsulfonyl group .
  • X-ray Diffraction : Resolves crystal packing and stereochemistry, as demonstrated for analogous isoxazole derivatives .
  • IR Spectroscopy : Identifies carbonyl (C=O) and sulfonyl (S=O) stretches .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. What pharmacological assays are suitable for preliminary bioactivity screening?

  • In Vivo Models : Oral administration (e.g., 1% carboxymethyl cellulose suspensions) for analgesic/anti-inflammatory studies, with intraperitoneal delivery for ulcerogenicity assays .
  • Dosage Optimization : Dose-response curves (e.g., 10–100 mg/kg) compared to standards like indomethacin .

Advanced Research Questions

Q. How can enantiomeric purity be improved during catalytic condensation synthesis?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., chiral Lewis acids) to control cycloaddition stereochemistry .
  • Chromatography : Chiral stationary phases (e.g., Beta DEXTM columns) resolve diastereomers, with GC or HPLC monitoring .
  • Reaction Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature to favor kinetic over thermodynamic products .

Q. How to resolve contradictions in bioactivity data between this compound and methylsulfonyl analogs?

  • Structural Comparison : Compare ethylsulfonyl (electron-withdrawing) vs. methylsulfonyl groups in docking studies to assess receptor binding differences .
  • Assay Replication : Standardize protocols (e.g., ulcerogenicity via intraperitoneal vs. oral routes) to minimize variability .
  • Metabolic Profiling : Evaluate sulfone group stability under physiological conditions using LC-MS .

Q. What strategies identify and mitigate synthetic impurities (e.g., regioisomers or by-products)?

  • By-Product Analysis : Monitor side reactions (e.g., over-sulfonation) via TLC and HRMS .
  • Chromatographic Separation : Gradient elution (e.g., 10–50% EtOAc/hexane) isolates regioisomers .
  • Crystallization : Recrystallization in ethanol/water mixtures enhances purity .

Q. How does the ethylsulfonyl group influence electrochemical stability compared to aryl-sulfonyl derivatives?

  • Cyclic Voltammetry : Compare oxidation potentials of ethylsulfonyl vs. phenylsulfonyl groups to assess electron-withdrawing effects .
  • Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and sulfone group charge distribution .

Methodological Considerations

  • Safety Protocols : Use flame-retardant lab coats, nitrile gloves, and fume hoods to handle sulfonyl intermediates .
  • Storage : Refrigerate (0–6°C) in airtight containers to prevent hydrolysis of the ester group .

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